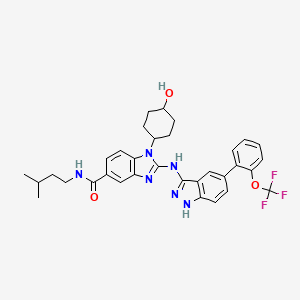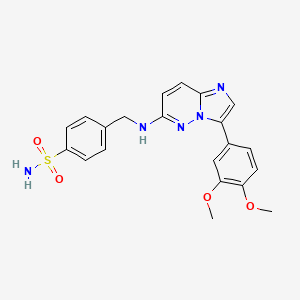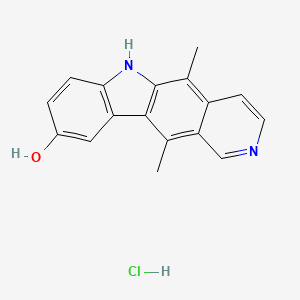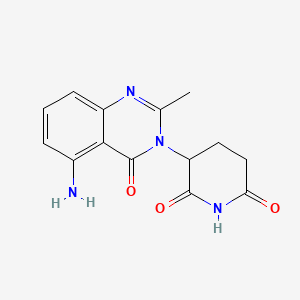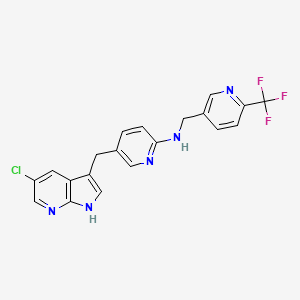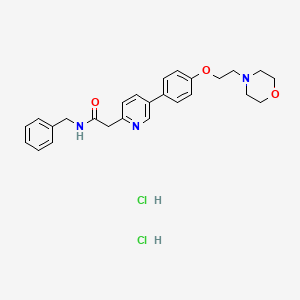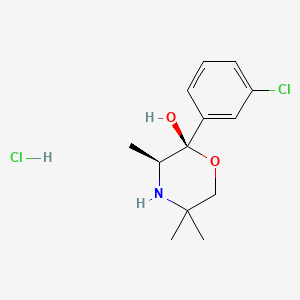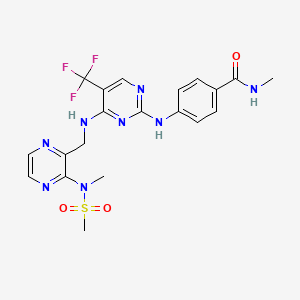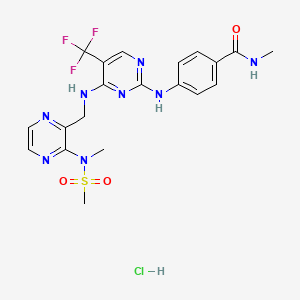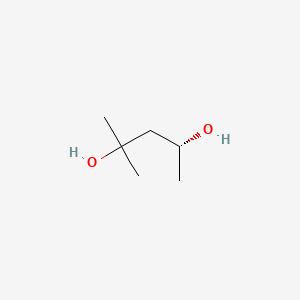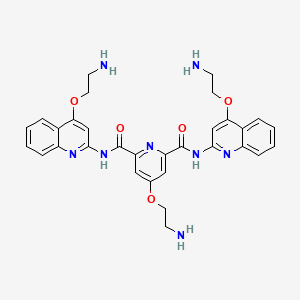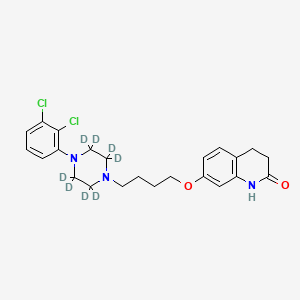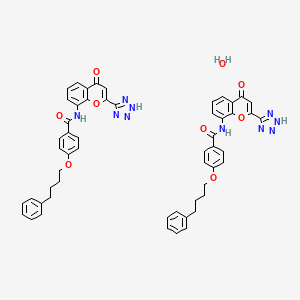
Hydrate de pranlukast
Vue d'ensemble
Description
Pranlukast, connu sous le nom de marque Onon, est un antagoniste du récepteur 1 de la leucotriène cystéinyl. Il est principalement utilisé pour traiter l'asthme et la rhinite allergique en prévenant le bronchospasme causé par les allergènes . Pranlukast agit de manière similaire aux autres antagonistes des récepteurs des leucotriènes comme le montélukast (Singulair) et est largement utilisé au Japon .
Applications De Recherche Scientifique
Pranlukast has several scientific research applications:
Chemistry: Pranlukast is used as a model compound to study the behavior of leukotriene receptor antagonists and their interactions with other molecules.
Biology: In biological research, pranlukast is used to investigate the role of leukotrienes in various physiological and pathological processes.
Medicine: Pranlukast is widely used in clinical research to develop new treatments for asthma and allergic rhinitis.
Mécanisme D'action
Target of Action
Pranlukast hydrate primarily targets the Cysteinyl Leukotriene Receptor-1 (CysLT1) . This receptor plays a crucial role in mediating bronchospasm, which is a significant symptom in conditions like asthma .
Mode of Action
Pranlukast hydrate acts as an antagonist to the CysLT1 receptor . It selectively binds to this receptor and inhibits the actions of Leukotriene D4 (LTD4), a potent bronchoconstrictor . By doing so, it prevents airway edema, smooth muscle contraction, and the enhanced secretion of thick, viscous mucus .
Biochemical Pathways
The primary biochemical pathway affected by Pranlukast hydrate is the leukotriene pathway. Leukotrienes are inflammatory mediators produced by cells like mast cells and eosinophils . By antagonizing the CysLT1 receptor, Pranlukast hydrate inhibits the effects of leukotrienes, thereby reducing inflammation and bronchospasm .
Pharmacokinetics
It is known that the drug undergoes hepatic metabolism, primarily involving the cyp3a4 enzyme
Result of Action
The antagonistic action of Pranlukast hydrate on the CysLT1 receptor leads to several molecular and cellular effects. It prevents airway edema, reduces smooth muscle contraction, and inhibits the secretion of thick, viscous mucus . These effects help alleviate symptoms in conditions like asthma and allergic rhinitis .
Action Environment
The efficacy and stability of Pranlukast hydrate can be influenced by various environmental factors. For instance, the presence of allergens can trigger the release of leukotrienes, thereby affecting the drug’s action . Additionally, factors such as the patient’s age, health status, and concomitant medications can also influence the drug’s efficacy . .
Analyse Biochimique
Biochemical Properties
Pranlukast hydrate acts as a competitive antagonist at the CysLT1 receptor . It inhibits the activation of endogenous and exogenous LTC4, LTD4, and LTE4 receptors . This interaction with the leukotriene receptors plays a crucial role in its biochemical activity.
Cellular Effects
Pranlukast hydrate has a significant impact on various types of cells and cellular processes. It reduces bronchospasm, primarily in asthmatics, caused by an allergic reaction to allergens . It prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus .
Molecular Mechanism
The molecular mechanism of action of Pranlukast hydrate involves selectively antagonizing leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway . This inhibition of LTD4 at the CysLT1 receptor prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus .
Temporal Effects in Laboratory Settings
In laboratory settings, Pranlukast hydrate shows significant degradation under acidic, alkaline, and oxidative stress conditions. It remains stable under photolytic, dry heat, and hydrolytic conditions .
Dosage Effects in Animal Models
The effects of Pranlukast hydrate vary with different dosages in animal models. A study showed a dose-dependent improvement in lung function in pediatric patients with asthma at an optimal dose of 5.1–10 mg/kg/day .
Metabolic Pathways
Pranlukast hydrate is involved in the leukotriene pathway, where it acts as a cysteinyl leukotriene receptor-1 antagonist . It antagonizes or reduces bronchospasm caused by an allergic reaction to allergens .
Méthodes De Préparation
Pranlukast peut être synthétisé par diverses méthodes. Une méthode consiste à utiliser l'acide 2-aminophénol-4-sulfonique comme matière de départ. Ce composé subit une acylation, un réarrangement de Fries et une déprotection pour former un intermédiaire clé, la 3-amino-2-hydroxyacétophénone. Cet intermédiaire réagit ensuite avec l'acide 4-(phénylbutoxy)benzoïque, suivi d'une condensation avec l'acétate d'éthyle 1H-tétrazole-5, et enfin d'une fermeture de cycle en milieu acide . Une autre méthode consiste à synthétiser le pranlukast à partir du tétrahydrofurane par ouverture de cycle, alkylation de Friedel-Crafts, bromation, condensation et réactions de fermeture de cycle . Ces méthodes conviennent à la production industrielle en raison de leur rendement élevé et de leur sécurité .
Analyse Des Réactions Chimiques
Pranlukast subit diverses réactions chimiques, notamment :
Oxydation : Pranlukast peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du pranlukast, modifiant ainsi ses propriétés chimiques.
Substitution : Pranlukast peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Pranlukast a plusieurs applications de recherche scientifique :
Chimie : Pranlukast est utilisé comme composé modèle pour étudier le comportement des antagonistes des récepteurs des leucotriènes et leurs interactions avec d'autres molécules.
Biologie : En recherche biologique, le pranlukast est utilisé pour étudier le rôle des leucotriènes dans divers processus physiologiques et pathologiques.
Médecine : Pranlukast est largement utilisé dans la recherche clinique pour développer de nouveaux traitements de l'asthme et de la rhinite allergique.
Mécanisme d'action
Pranlukast antagonise sélectivement la leucotriène D4 au récepteur de la leucotriène cystéinyl, CysLT1, dans les voies respiratoires humaines. En inhibant les actions de la leucotriène D4 à ce récepteur, le pranlukast prévient l'œdème des voies respiratoires, la contraction des muscles lisses et l'augmentation de la sécrétion de mucus épais et visqueux . Ce mécanisme aide à soulager les symptômes de l'asthme et de la rhinite allergique en réduisant le bronchospasme et l'inflammation .
Comparaison Avec Des Composés Similaires
Pranlukast est similaire aux autres antagonistes des récepteurs des leucotriènes, tels que le montélukast (Singulair) et le zafirlukast. Ces composés partagent un mécanisme d'action similaire, ciblant les récepteurs de la leucotriène cystéinyl pour prévenir le bronchospasme et l'inflammation . Pranlukast est unique dans sa structure chimique et ses interactions spécifiques avec les récepteurs des leucotriènes. Alors que le montélukast a réalisé des ventes mondiales plus importantes, le pranlukast reste un médicament très performant au Japon .
Références
Propriétés
IUPAC Name |
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKINXMPLXUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043782 | |
| Record name | Pranlukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus. | |
| Record name | Pranlukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01411 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103177-37-3 | |
| Record name | Pranlukast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103177-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pranlukast [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103177373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pranlukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01411 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pranlukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pranlukast | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRANLUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB8Z891092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pranlukast hydrate is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. [, , , ] It binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes (CysLTs), particularly LTC4, LTD4, and LTE4. [, , , ] These leukotrienes are potent inflammatory mediators involved in various pathophysiological processes, including bronchoconstriction, mucus secretion, and airway inflammation associated with asthma and allergic rhinitis. [, , , , ] By blocking the CysLT1 receptor, pranlukast hydrate effectively inhibits the actions of these leukotrienes, leading to reduced airway inflammation, bronchodilation, and relief from asthma and allergic rhinitis symptoms. [, , , , , , , ]
A: Research suggests that while pranlukast hydrate can inhibit chemotaxis and adhesion of eosinophils induced by LTD4, it does not directly modify the spontaneous adhesion of eosinophils to pulmonary endothelial cells, whether resting or stimulated. [] It also does not seem to influence the expression of adhesion molecules on endothelial cells activated by cytokines. [] This indicates that pranlukast hydrate's effect on eosinophil accumulation in the airways might involve mechanisms beyond direct modulation of eosinophil-endothelial interaction.
A: The molecular formula of pranlukast hydrate is C23H20F4N2O5S·H2O. Its molecular weight is 518.5 g/mol. You can find more information on its structural characterization, including spectroscopic data, in the literature. [, ]
A: Research indicates that incorporating low-substituted hydroxypropylcellulose and specific excipients like lactose, white soft sugar, or mannitol during the granulation process can significantly improve pranlukast hydrate's elution rate and stability in solid pharmaceutical preparations, even when stored unpacked. []
ANone: Pranlukast hydrate is a pharmaceutical compound, not a catalyst. As such, it doesn't have catalytic properties or applications in chemical reactions.
A: Researchers have explored techniques like surface modification of pranlukast hydrate particles with hydrophilic additives to improve its inhalation properties, dispersibility, and dissolution rate in aqueous media. [, , , ] This is particularly important for developing effective dry powder inhaler formulations. For instance, surface modification with colloidal silica or hydroxypropylmethylcellulose phthalate nanospheres has shown promising results in enhancing the inhalation efficiency of pranlukast hydrate. [, , ]
ANone: While the provided abstracts don't explicitly discuss SHE regulations, it's paramount to adhere to all relevant safety guidelines and regulations during the development, manufacturing, and handling of pranlukast hydrate, as with any pharmaceutical compound. This includes appropriate waste management practices and ensuring workplace safety to minimize risks associated with exposure.
A: Pranlukast hydrate is an orally active drug. [] It demonstrates good absorption following oral administration. [, ] Studies in children with asthma indicate that age is a significant factor influencing pranlukast's apparent clearance (CL/F). [, ] Children exhibit higher CL/F compared to adults, with CL/F decreasing as they age. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


